1-Methylazepan-4-amine

Description

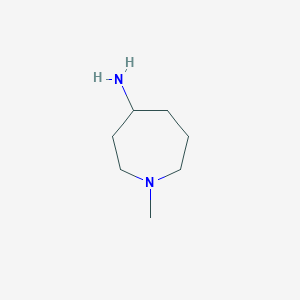

Structure

3D Structure

Properties

IUPAC Name |

1-methylazepan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9-5-2-3-7(8)4-6-9/h7H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRZFDLVKYYDOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680584 | |

| Record name | 1-Methylazepan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933741-93-6 | |

| Record name | 1-Methylazepan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylazepan-4-amine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-Methylazepan-4-amine, a saturated heterocyclic compound of significant interest in medicinal chemistry. Due to the limited direct literature on this specific amine, this guide focuses on its logical synthesis from the readily available precursor, 1-Methylazepan-4-one, through reductive amination. We will delve into the core chemical properties, predicted spectroscopic data, and the structural attributes of this compound. Furthermore, this document explores its potential as a versatile building block in drug discovery, leveraging the established pharmacological importance of the azepane scaffold. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this valuable chemical entity.

Introduction: The Azepane Scaffold in Medicinal Chemistry

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery.[1] Its non-planar, flexible three-dimensional structure allows for precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. Azepane derivatives have demonstrated a wide spectrum of pharmacological activities, leading to numerous FDA-approved drugs for treating a variety of diseases.[2] this compound, featuring a secondary amine on this valuable core, represents a key synthetic intermediate for creating novel and diverse molecular entities with therapeutic potential.

While its direct precursor, 1-Methylazepan-4-one, is well-documented, this compound is typically synthesized as needed for further elaboration. This guide provides the necessary theoretical and practical framework for its preparation and characterization.

Synthesis of this compound via Reductive Amination

The most direct and widely employed method for converting a ketone to an amine is reductive amination.[3] This process involves the reaction of the ketone with an amine source to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.[4] For the synthesis of this compound, the precursor is 1-Methylazepan-4-one, and the nitrogen source is typically ammonia or an ammonia equivalent.

Key Precursor: 1-Methylazepan-4-one

A thorough understanding of the starting material is crucial. The properties of 1-Methylazepan-4-one and its common hydrochloride salt are summarized below.

| Property | 1-Methylazepan-4-one | 1-Methylazepan-4-one HCl | Source |

| CAS Number | 1859-33-2 | 19869-42-2 | [5][6] |

| Molecular Formula | C₇H₁₃NO | C₇H₁₄ClNO | [5][6] |

| Molecular Weight | 127.19 g/mol | 163.65 g/mol | [5][6] |

| Appearance | - | Solid | [6] |

| Boiling Point | 196.4 °C at 760 mmHg | - | [5] |

| Density | 0.965 g/cm³ | - | [5] |

Experimental Protocol: Reductive Amination using Sodium Cyanoborohydride

Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent for reductive amination because it is selective for the protonated imine intermediate over the starting ketone, which minimizes the formation of the corresponding alcohol as a byproduct.[7][8]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Methylazepan-4-one (1.0 eq) in a suitable solvent such as methanol (MeOH).

-

Amine Source: Add ammonium acetate (NH₄OAc) or a solution of ammonia in methanol (typically 5-10 eq) to the flask. The choice of ammonia source will influence the reaction pH.

-

pH Adjustment: Adjust the pH of the mixture to a mildly acidic range (pH 5-6) using glacial acetic acid. This is critical for promoting the formation of the iminium ion intermediate.[7]

-

Addition of Reducing Agent: Slowly add sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 eq) portion-wise to the stirred solution. The reaction is typically exothermic and may require cooling to maintain room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.

-

Workup: Quench the reaction by carefully adding an aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) until the solution is basic (pH > 10). This neutralizes the acid and decomposes any remaining reducing agent.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation to yield pure this compound.

Chemical Structure and Properties

Molecular Structure

This compound is a saturated heterocyclic compound featuring a seven-membered azepane ring. The nitrogen atom at position 1 is tertiary (part of a methyl group), and the amine group at position 4 is secondary.

Physicochemical Properties (Predicted)

| Property | Predicted Value/Description | Rationale |

| Molecular Formula | C₇H₁₆N₂ | - |

| Molecular Weight | 128.22 g/mol | - |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical for small aliphatic amines |

| Boiling Point | ~180-200 °C | Higher than the corresponding ketone due to hydrogen bonding |

| Solubility | Soluble in water and common organic solvents | The presence of two amine groups allows for hydrogen bonding with water |

| pKa (Conjugate Acid) | ~10-11 | Typical for secondary aliphatic amines.[9] |

Chemical Reactivity

The reactivity of this compound is primarily dictated by the lone pair of electrons on the secondary nitrogen atom, making it both a base and a nucleophile.[10]

-

Basicity: As a secondary amine, it readily accepts a proton to form an ammonium salt in the presence of acids.[6] The basicity is enhanced by the electron-donating effect of the alkyl groups.[11]

-

Nucleophilicity: The secondary amine can participate in various nucleophilic substitution and addition reactions, such as acylation, alkylation, and condensation with carbonyl compounds. This reactivity is key to its utility as a synthetic intermediate.[6]

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the structure of the synthesized this compound. The following are the expected spectral characteristics.

¹H NMR Spectroscopy

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-H (amine) | 1.0 - 3.0 | Broad singlet | Chemical shift is concentration and solvent-dependent; disappears upon D₂O exchange. |

| CH -NH | ~2.5 - 3.0 | Multiplet | Proton on the carbon bearing the amine group. |

| N-CH ₃ | ~2.2 - 2.6 | Singlet | Sharp singlet characteristic of an N-methyl group.[12] |

| Ring CH ₂ | 1.5 - 2.8 | Multiplets | Complex overlapping signals from the methylene protons of the azepane ring. |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C -NH | 45 - 55 | Carbon atom attached to the secondary amine group. |

| C H₂ adjacent to ring N | 50 - 60 | Carbons at positions 2 and 7. |

| N-C H₃ | 40 - 45 | N-methyl carbon. |

| Other ring C H₂ | 25 - 40 | Remaining methylene carbons of the azepane ring. |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity/Shape |

| N-H Stretch (secondary amine) | 3300 - 3500 | Weak to medium, sharp |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| N-H Bend | 1550 - 1650 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

Applications in Drug Discovery and Development

The true value of this compound lies in its potential as a versatile scaffold for building more complex molecules. The secondary amine provides a reactive handle for derivatization, allowing for the exploration of chemical space in drug discovery programs.[13]

Potential therapeutic areas where derivatives of this compound could be explored include:

-

Central Nervous System (CNS) Agents: The lipophilic and three-dimensional nature of the azepane core is well-suited for targeting CNS receptors.

-

Enzyme Inhibitors: The secondary amine can be functionalized to interact with key residues in enzyme active sites.

-

Anticancer and Antimicrobial Agents: The azepane motif is present in several compounds with demonstrated anticancer and antimicrobial activities.[14][13]

Conclusion

This compound, while not extensively documented as a standalone compound, represents a highly valuable and accessible building block for medicinal chemistry. Its synthesis from 1-Methylazepan-4-one via reductive amination is a robust and scalable process. The presence of a reactive secondary amine on the privileged azepane scaffold provides a versatile platform for the development of novel, structurally diverse compounds. This guide offers the foundational knowledge and practical protocols necessary for researchers to synthesize, characterize, and ultimately leverage this compound in their drug discovery endeavors.

References

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]

- 2. jopir.in [jopir.in]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-Methylazepan-4-one|lookchem [lookchem.com]

- 6. chemscene.com [chemscene.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. engineerfix.com [engineerfix.com]

- 11. quora.com [quora.com]

- 12. hmdb.ca [hmdb.ca]

- 13. researchgate.net [researchgate.net]

- 14. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-Methylazepan-4-amine: A Technical Guide

Abstract

This technical guide provides a detailed exploration of the spectroscopic characteristics of 1-Methylazepan-4-amine. In the absence of publicly available experimental spectra for this specific compound, this document leverages high-fidelity predictive modeling and comparative analysis with the structurally analogous compound, 1-methylpiperidin-4-amine, to offer a comprehensive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering both a foundational understanding of the molecule's spectral features and practical, field-proven protocols for its empirical analysis.

Introduction: The Structural Elucidation Challenge

This compound is a saturated heterocyclic compound featuring a seven-membered azepane ring, an N-methyl group, and a primary amine at the 4-position. As a derivative of the azepane scaffold, it holds potential interest in medicinal chemistry and drug discovery, where such structures are often explored for their interaction with biological targets. The precise characterization of such molecules is paramount, and spectroscopic techniques remain the cornerstone of structural elucidation.[1]

A thorough search of contemporary chemical databases reveals a conspicuous absence of published experimental spectroscopic data for this compound. This guide, therefore, adopts a predictive and comparative approach, grounded in established spectroscopic principles, to construct a reliable spectral profile. By juxtaposing predicted data with verified experimental data from the smaller ring analogue, 1-methylpiperidin-4-amine, we can delineate the expected spectral features with a high degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[2][3] For this compound, both ¹H and ¹³C NMR are critical for confirming the connectivity and stereochemical arrangement of the azepane ring.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is anticipated to be complex due to the conformational flexibility of the seven-membered ring and the presence of multiple, chemically similar methylene groups. The predictions are based on established increments and computational algorithms.[4][5][6]

Key Predicted Resonances (in CDCl₃, 400 MHz):

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Rationale & Comparative Insights |

| N-CH₃ | ~2.30 | Singlet (s) | 3H | - | The N-methyl group is a sharp singlet, deshielded by the adjacent nitrogen. This is consistent with the experimental value for 1-methylpiperidin-4-amine (~2.28 ppm). |

| H4 (CH-NH₂) | ~2.70 - 2.90 | Multiplet (m) | 1H | Complex | This methine proton is deshielded by the attached amine group. Its multiplicity will be complex due to coupling with adjacent methylene protons. |

| H2, H7 (CH₂-N) | ~2.40 - 2.60 | Multiplet (m) | 4H | Complex | These protons are adjacent to the N-methyl group and will be deshielded. The signals are expected to be complex and overlapping. |

| H3, H5, H6 (Ring CH₂) | ~1.40 - 1.80 | Multiplet (m) | 6H | Complex | These methylene protons are in the aliphatic region of the spectrum and will likely appear as a complex, overlapping multiplet. |

| NH₂ | ~1.50 (variable) | Broad Singlet (br s) | 2H | - | The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature. The signal is often broad and may not show coupling. Addition of D₂O would cause this signal to disappear.[7] |

Table 1: Predicted ¹H NMR Data for this compound.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, seven distinct signals are expected.

Key Predicted Resonances (in CDCl₃, 100 MHz):

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale & Comparative Insights |

| C4 (CH-NH₂) | ~50.5 | The carbon bearing the amine group is significantly deshielded. In 1-methylpiperidin-4-amine, this carbon appears at a similar chemical shift. |

| C2, C7 (CH₂-N) | ~58.0 | These carbons are adjacent to the nitrogen of the N-methyl group and are the most deshielded of the methylene carbons. |

| N-CH₃ | ~46.5 | The N-methyl carbon signal is a characteristic peak. This is very close to the experimental value for 1-methylpiperidin-4-amine. |

| C3, C5 | ~34.0 | Methylene carbons beta to the amine group. |

| C6 | ~28.0 | The methylene carbon furthest from the nitrogen functionalities. |

Table 2: Predicted ¹³C NMR Data for this compound.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

To confirm the NH₂ peak, acquire a second spectrum after adding a drop of D₂O to the NMR tube and shaking. The NH₂ signal should disappear.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR (Optional but Recommended):

-

Perform a COSY (Correlation Spectroscopy) experiment to establish ¹H-¹H coupling relationships.

-

Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate directly bonded protons and carbons.

-

An HMBC (Heteronuclear Multiple Bond Correlation) experiment can confirm long-range (2-3 bond) H-C correlations, solidifying the structural assignment.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Spectrum

The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, and C-N bonds.

Key Predicted Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |

| Primary Amine (N-H) | 3300 - 3500 | Medium, Sharp | Asymmetric & Symmetric Stretch | Primary amines typically show two distinct bands in this region.[7][8] |

| Primary Amine (N-H) | 1580 - 1650 | Medium | Scissoring (Bend) | This bending vibration is characteristic of primary amines.[8] |

| Aliphatic C-H | 2850 - 2960 | Strong | Stretch | These absorptions are from the numerous C-H bonds in the azepane ring and methyl group. |

| Aliphatic C-N | 1020 - 1250 | Medium-Weak | Stretch | This band corresponds to the stretching of the carbon-nitrogen bonds within the ring and of the N-methyl group.[7] |

| N-H Wag | 650 - 900 | Broad, Strong | Out-of-plane Bend | A broad absorption characteristic of primary and secondary amines.[7] |

Table 3: Predicted IR Absorption Data for this compound.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet: If the sample is a solid, grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: First, acquire a background spectrum of the empty sample compartment (or the salt plates/KBr pellet).

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the key absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is predicted based on the "Nitrogen Rule" and common fragmentation pathways for aliphatic amines.

-

Molecular Ion (M⁺): The molecular formula is C₇H₁₆N₂. The molecular weight is 128.22 g/mol . According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. The molecular ion peak [M]⁺ is therefore expected at m/z = 128. This peak may be of low intensity.

-

Key Fragmentation Pathway (Alpha-Cleavage): The most characteristic fragmentation for cyclic amines is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. This results in the formation of a resonance-stabilized iminium cation.

Proposed Fragmentation:

Caption: Proposed EI-MS fragmentation of this compound.

Interpretation of Key Fragments:

-

m/z = 99: This would be a prominent peak resulting from the loss of an ethyl radical (C₂H₅•) via alpha-cleavage at the C2-C3 or C7-C6 bond.

-

m/z = 70: A subsequent loss of an amino radical (•NH₂) from the m/z 99 fragment could lead to this ion. Another possibility is cleavage of the ring to form a stable iminium ion.

-

m/z = 58 or 44: Cleavage of the ring can lead to smaller, stable nitrogen-containing fragments.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via an appropriate inlet system (e.g., direct infusion, GC-MS, or LC-MS).

-

Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to clearly observe the molecular ion or protonated molecule [M+H]⁺ (m/z 129).

-

Mass Analyzer: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and key fragments.

-

High-Resolution MS (HRMS): For unambiguous molecular formula confirmation, perform the analysis on a high-resolution mass spectrometer (e.g., TOF or Orbitrap). The exact mass of the [M+H]⁺ ion (C₇H₁₇N₂⁺) should be 129.1386, which can be measured with high accuracy.

Conclusion

This guide provides a robust, albeit predictive, spectroscopic framework for the characterization of this compound. The interpretations of the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra are grounded in fundamental principles and validated through comparison with the known data of a close structural analog. The detailed experimental protocols provided herein offer a clear path for researchers to acquire and confirm this data empirically. As a molecule of potential pharmaceutical interest, this foundational spectroscopic analysis is a critical first step in its further investigation and application.

References

- 1. 1-Methyl-4-(methylamino)piperidine | C7H16N2 | CID 566323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. IR Spectrum Prediction Service - CD ComputaBio [ai.computabio.com]

- 3. benchchem.com [benchchem.com]

- 4. acdlabs.com [acdlabs.com]

- 5. youtube.com [youtube.com]

- 6. Visualizer loader [nmrdb.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

Potential therapeutic targets of 1-Methylazepan-4-amine

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 1-Methylazepan-4-amine

Abstract

This compound is a small molecule featuring a saturated seven-membered heterocycle, the azepane ring, which is a privileged scaffold in modern medicinal chemistry. While the specific biological activities of this compound are not extensively documented in public literature, its structural motifs—the azepane core and a primary amine—suggest a high potential for biological activity. This guide provides a comprehensive roadmap for researchers and drug development professionals to systematically identify and validate potential therapeutic targets for this compound. We will explore a logical, multi-pronged approach, beginning with computational target prediction and moving through experimental validation, from initial screening to preclinical in vivo models.

Introduction: The Rationale for Investigating this compound

The azepane scaffold is a key component in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS). Its inherent three-dimensionality and conformational flexibility allow for precise interactions with a variety of biological targets. The presence of a primary amine in this compound provides a key site for hydrogen bonding and salt bridge formation, which are critical for molecular recognition by protein targets. This combination of a privileged scaffold and a reactive functional group makes this compound a compelling candidate for a drug discovery program.

In Silico Target Prediction: A First Look at Potential Interactions

Given the novelty of this compound, a robust in silico, or computational, approach is the most logical and cost-effective first step to generate hypotheses about its potential biological targets.[1][2][3]

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential steric and electronic features of a molecule necessary for its biological activity.[4][5][6][7][8] For this compound, a pharmacophore model would be generated based on its 3D structure, highlighting features such as hydrogen bond donors and acceptors, and hydrophobic centers. This model can then be used to screen large virtual libraries of known bioactive compounds to identify molecules with similar pharmacophoric features.[9][10][11][12][13] The known targets of the identified "hit" compounds can then be considered as potential targets for this compound.

Reverse Docking

Reverse docking, also known as inverse docking, is another powerful in silico technique where a single ligand (in this case, this compound) is docked against a large library of protein structures.[14] This approach can help to identify potential protein targets with which the molecule is predicted to have a favorable binding affinity. Web-based tools like SwissTargetPrediction can provide initial insights by comparing the query molecule to a library of known active compounds.[15]

Caption: In Silico Target Prediction Workflow.

Hypothesized Therapeutic Areas and Molecular Targets

Based on the known pharmacology of azepane derivatives and structurally related amines, we can hypothesize several promising therapeutic areas and corresponding molecular targets for this compound.

Central Nervous System (CNS) Disorders

The azepane scaffold is prevalent in CNS-acting drugs. Therefore, it is plausible that this compound interacts with CNS targets.

-

Histamine H3 Receptor (H3R): H3R is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters in the brain.[16] H3R antagonists have shown potential in treating cognitive disorders like Alzheimer's disease and ADHD.[17][18][19][20] The general structure of this compound shares some features with known H3R antagonists.

-

Potassium Channels: Structurally similar compounds like 4-aminopyridine are known potassium channel blockers used in the treatment of multiple sclerosis.[21]

Oncology

Certain azepane derivatives have demonstrated anti-cancer properties.

-

Kinases: The conformational flexibility of the azepane ring could allow it to fit into the ATP-binding pocket of various kinases, which are often dysregulated in cancer.

-

Histone Deacetylases (HDACs): The amine group could potentially interact with the zinc ion in the active site of HDACs, making them a plausible target class.

Metabolic Disorders

-

α-Glucosidase Inhibitors: Some nitrogen-containing heterocyclic compounds act as α-glucosidase inhibitors, which are used to treat type 2 diabetes.[26][27][28][29][30]

Experimental Target Validation and Characterization

Following the generation of a prioritized list of potential targets from in silico and hypothesis-driven approaches, a systematic experimental validation is crucial.

Caption: Experimental Target Validation Workflow.

Primary Screening Assays

The initial step is to perform primary screening assays against the prioritized targets. These can be either biochemical or cell-based assays.

| Assay Type | Description | Example Targets |

| Biochemical Assays | Use purified proteins to directly measure the effect of the compound on the target's activity. | Kinases, α-glucosidase, HDACs |

| Cell-Based Assays | Measure the effect of the compound on a cellular process that is dependent on the target's activity. | H3R (cAMP assay), Potassium Channels (ion flux assay) |

Protocol: Generic Kinase Inhibition Assay (Biochemical)

-

Reagents: Purified kinase, substrate peptide, ATP, this compound, and a detection reagent (e.g., ADP-Glo™).

-

Procedure:

-

Add kinase and substrate to a 384-well plate.

-

Add serial dilutions of this compound.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using a luminometer.

-

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

Secondary Assays: Target Engagement in a Cellular Context

Once a "hit" is confirmed in primary assays, it is crucial to demonstrate that the compound engages the target in a cellular environment.[31][32][33][34]

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture: Culture cells expressing the target protein to 80-90% confluency.

-

Compound Treatment: Treat cells with this compound or vehicle control for 1 hour.

-

Thermal Shift: Heat the cell lysates at a range of temperatures.

-

Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation.

-

Detection: Analyze the amount of soluble target protein at each temperature by Western blot or other protein detection methods.

-

Data Analysis: A positive result is indicated by a shift in the melting temperature of the target protein in the presence of the compound.

Biophysical Characterization of Binding

Biophysical methods are used to directly measure the binding affinity and kinetics of the compound to its target protein. Surface Plasmon Resonance (SPR) is a powerful technique for this purpose.[35][36][37][38][39]

Protocol: Surface Plasmon Resonance (SPR) Analysis

-

Immobilization: Covalently immobilize the purified target protein onto an SPR sensor chip.

-

Binding Analysis: Flow serial dilutions of this compound over the sensor surface and measure the change in the refractive index in real-time.

-

Data Analysis: Fit the binding data to a kinetic model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

In Vivo Efficacy Models

After successful in vitro target validation and initial lead optimization, the therapeutic potential of this compound must be evaluated in relevant animal models of disease.[40]

CNS Disorders

For potential CNS applications, a variety of behavioral and neurochemical models can be employed.[41][42][43][44][45]

-

Cognitive Enhancement (e.g., for Alzheimer's Disease):

-

Model: Scopolamine-induced amnesia in rodents.

-

Readouts: Morris water maze, novel object recognition test.

-

-

Wakefulness-Promoting (e.g., for Narcolepsy):

-

Model: Orexin-deficient mouse models.

-

Readouts: Electroencephalogram (EEG) and electromyogram (EMG) to measure sleep-wake states.

-

Oncology

For oncology applications, xenograft and syngeneic tumor models are the gold standard.[46][47][48][49]

-

Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice.

-

Procedure: Once tumors are established, mice are treated with this compound or vehicle control.

-

Readouts: Tumor growth inhibition, body weight, and survival.

-

-

Syngeneic Models: Murine tumor cells are implanted into immunocompetent mice, which allows for the evaluation of the compound's effect on the tumor microenvironment and anti-tumor immunity.

Conclusion

This compound represents a promising starting point for a drug discovery campaign due to its privileged azepane scaffold and reactive amine functionality. Although its specific biological targets are currently unknown, a systematic approach combining in silico prediction, hypothesis-driven target selection, and a rigorous experimental validation cascade can effectively elucidate its therapeutic potential. The workflows and protocols outlined in this guide provide a comprehensive framework for researchers to unlock the pharmacological value of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 3. scispace.com [scispace.com]

- 4. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What is the role of pharmacophore in drug design? [synapse.patsnap.com]

- 7. dovepress.com [dovepress.com]

- 8. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 9. Virtual screening - Wikipedia [en.wikipedia.org]

- 10. What is Virtual Screening? | NVIDIA Glossary [nvidia.com]

- 11. Virtual Screening for Drug Discovery: A Complete Guide | Technology Networks [technologynetworks.com]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. chem-space.com [chem-space.com]

- 14. mdpi.com [mdpi.com]

- 15. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 16. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 17. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]

- 18. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]

- 19. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Potassium channel blocker - Wikipedia [en.wikipedia.org]

- 22. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]

- 23. What are Potassium channel blockers and how do they work? [synapse.patsnap.com]

- 24. 17.4 Class III: Potassium Channel Blockers - Pharmacology for Nurses | OpenStax [openstax.org]

- 25. researchgate.net [researchgate.net]

- 26. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. justintimemedicine.com [justintimemedicine.com]

- 28. What are α-glucosidase inhibitors and how do they work? [synapse.patsnap.com]

- 29. Untitled [www2.gvsu.edu]

- 30. diabetesjournals.org [diabetesjournals.org]

- 31. Target Engagement Assays [discoverx.com]

- 32. Target Engagement Assay Services [conceptlifesciences.com]

- 33. pubs.acs.org [pubs.acs.org]

- 34. selvita.com [selvita.com]

- 35. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]

- 36. youtube.com [youtube.com]

- 37. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]

- 38. Coupling of surface plasmon resonance and mass spectrometry for molecular interaction studies in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. spectroscopyonline.com [spectroscopyonline.com]

- 40. In vivo models | Drug Discovery | CRO services [oncodesign-services.com]

- 41. In vitro, in vivo and in silico models of drug distribution into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 42. medicilon.com [medicilon.com]

- 43. Frontiers | Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery [frontiersin.org]

- 44. pharmaron.com [pharmaron.com]

- 45. sygnaturediscovery.com [sygnaturediscovery.com]

- 46. nuvisan.com [nuvisan.com]

- 47. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 48. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 49. championsoncology.com [championsoncology.com]

An In-Depth Technical Guide: The 1-Methylazepan-4-amine Scaffold in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane ring, a seven-membered saturated heterocycle, represents a privileged scaffold in medicinal chemistry, featured in numerous FDA-approved drugs and clinical candidates.[1] Its inherent three-dimensional structure allows for the exploration of novel chemical space, offering distinct advantages over traditional flat, aromatic systems. This guide focuses on a specific, highly versatile derivative: 1-methylazepan-4-amine. We will provide an in-depth analysis of its chemical properties, a detailed protocol for its synthesis via its ketone precursor, and explore its strategic application as a foundational building block in drug discovery. By examining its potential for derivatization, structure-activity relationship (SAR) elucidation, and impact on pharmacokinetic profiles, this document serves as a technical primer for harnessing the this compound scaffold to develop next-generation therapeutics across a wide range of disease areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1][2]

Introduction: The Strategic Value of the Azepane Scaffold

In the quest for novel therapeutics, medicinal chemists are increasingly moving beyond flat, two-dimensional molecules to explore complex three-dimensional structures. Saturated heterocyclic scaffolds are paramount in this endeavor, as their defined conformational arrangements can facilitate highly specific and potent interactions with biological targets.[3] The seven-membered azepane ring system, in particular, has emerged as a valuable motif due to its structural diversity and presence in a variety of pharmacologically active agents.[1]

The this compound scaffold combines several key features that make it an attractive starting point for library synthesis and lead optimization:

-

Three-Dimensionality: The non-planar azepane ring presents substituents in precise spatial vectors, enabling access to deep or complex binding pockets within proteins that are often inaccessible to planar molecules.

-

Dual Functionality: The scaffold possesses a tertiary amine (the N-methyl group) and a primary amine at the 4-position. The primary amine serves as a crucial "handle" for synthetic elaboration, allowing for the facile introduction of a wide array of functional groups to probe structure-activity relationships.

-

Favorable Physicochemical Properties: The aliphatic nature of the scaffold can contribute to improved solubility and metabolic stability compared to more aromatic systems. The basic nitrogen atoms can be protonated at physiological pH, influencing cell permeability and target engagement.

This guide provides the technical foundation for leveraging these attributes in a drug discovery program.

Physicochemical and Structural Properties of the Key Precursor

The synthesis of this compound typically proceeds from its corresponding ketone, 1-methylazepan-4-one. Understanding the properties of this readily available starting material is essential for synthetic planning.

| Property | Value | Source(s) |

| Chemical Name | 1-Methylazepan-4-one hydrochloride | [4] |

| CAS Number | 19869-42-2 | [4][5][6][7] |

| Molecular Formula | C₇H₁₄ClNO | [4][5][8] |

| Molecular Weight | 163.65 g/mol | [4][8] |

| Physical Form | Solid | [5][9] |

| Purity | Typically ≥95% | [4][5] |

| SMILES | O=C1CCN(C)CCC1.Cl | [4] |

| InChI Key | BHSJZGRGJYULPA-UHFFFAOYSA-N | [5][9] |

Synthesis of the this compound Scaffold

The most direct and widely used method for preparing this compound is the reductive amination of its ketone precursor, 1-methylazepan-4-one. This reaction forms a carbon-nitrogen bond by first creating an imine intermediate, which is then reduced in situ to the desired amine.[3]

Principle of Reductive Amination

The process involves the reaction of the ketone with an amine source (in this case, ammonia or an equivalent) to form an imine, which is subsequently reduced. The choice of reducing agent is critical. Mild hydride reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred because they are selective for the protonated imine intermediate over the starting ketone, minimizing side reactions such as the reduction of the ketone to an alcohol. This one-pot procedure is highly efficient and a cornerstone of modern amine synthesis in the pharmaceutical industry.[10]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

1-methylazepan-4-one hydrochloride (1.0 eq)

-

Ammonium acetate (10-20 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5-2.0 eq)

-

Methanol (or another suitable solvent like Dichloromethane)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) for extraction

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in diethyl ether or dioxane

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 1-methylazepan-4-one hydrochloride and a significant excess of ammonium acetate.

-

Dissolve the solids in methanol. The ammonium acetate serves as the ammonia source and helps to drive the imine formation equilibrium.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Carefully add sodium triacetoxyborohydride (STAB) to the mixture in portions over 15-20 minutes. Causality Note: STAB is a mild and selective reducing agent, which reduces the risk of reducing the starting ketone. Its use avoids the toxicity associated with sodium cyanoborohydride.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a free base.

-

For purification and stable storage, the free base can be dissolved in a minimal amount of DCM or ether and precipitated as its hydrochloride salt by adding a solution of HCl in diethyl ether or dioxane. The resulting solid can be collected by filtration and dried.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Role in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its application as a versatile scaffold for building diverse compound libraries. The primary amine at the 4-position is the key point of attachment for introducing various side chains and functional groups.

A Scaffold for Exploring Chemical Space

The general drug discovery process involves identifying a lead compound and then synthesizing numerous analogs to improve potency, selectivity, and pharmacokinetic properties. The this compound scaffold is an ideal starting point for this process.

Caption: General drug discovery workflow utilizing the scaffold.

Structure-Activity Relationship (SAR) Studies

The primary amine allows for the exploration of a vast chemical space through well-established reactions, such as:

-

Amide Bond Formation: Coupling with various carboxylic acids to probe for interactions with hydrogen bond donors and acceptors in a target's active site. The resulting amide moiety is a common feature in many drugs.[11]

-

Sulfonamide Formation: Reacting with sulfonyl chlorides to introduce groups that can act as strong hydrogen bond acceptors.

-

Urea/Thiourea Formation: Reacting with isocyanates or isothiocyanates to explore different geometries and hydrogen bonding patterns.

-

Further Alkylation: Introducing one or two alkyl groups to modify basicity, lipophilicity, and steric profile.

By systematically synthesizing and testing these derivatives, researchers can build a detailed understanding of the SAR, identifying which functional groups in specific positions enhance biological activity.[12] For instance, the precursor 1-methylazepan-4-one is a known intermediate in the synthesis of Clemastine, an H1 histamine receptor antagonist, demonstrating the utility of this core in generating bioactive molecules.[13][14]

Hypothetical Application: Targeting Kinase Pathways

Many azepane-containing molecules have shown activity as kinase inhibitors, which are central to many cancer and inflammation signaling pathways.[15] A hypothetical drug derived from the this compound scaffold could be designed to inhibit a kinase like Akt (Protein Kinase B), a critical node in the PI3K/Akt pathway often dysregulated in cancer.[15]

Caption: Hypothesized intervention point in the PI3K/Akt pathway.

Pharmacokinetic Considerations

The this compound scaffold imparts specific properties that influence a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[16]

-

Absorption & Distribution: As a basic amine, the scaffold's ionization state is pH-dependent. The pKa of the nitrogen atoms will influence solubility and the ability to cross biological membranes. Enantiomers of a final compound can also bind differently to plasma proteins like human serum albumin (HSA), affecting distribution.[17]

-

Metabolism: The N-methyl group is a potential site for Phase I metabolism by cytochrome P450 (CYP) enzymes, specifically N-demethylation.[17] Understanding this metabolic pathway is crucial for controlling the drug's half-life and avoiding the formation of active or toxic metabolites.

-

Excretion: The overall polarity and water solubility of the final molecule, influenced by the scaffold and its derivatives, will determine its primary route of excretion, typically via the kidneys.[16]

Careful optimization of the substituents attached to the scaffold is necessary to achieve a balanced pharmacokinetic profile suitable for a therapeutic agent.

Future Perspectives and Conclusion

The this compound scaffold is a powerful and underexplored tool for modern drug discovery. Its inherent three-dimensionality, synthetic tractability, and dual amine functionality provide an exceptional platform for generating novel chemical entities with drug-like properties. Future work could explore stereoselective syntheses to isolate single enantiomers of the amine, potentially leading to compounds with improved potency and reduced off-target effects. Furthermore, the application of biocatalytic methods, such as the use of transaminases, could offer greener and more efficient synthetic routes to this and related chiral amines.[10][18]

References

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. 1-Methylazepan-4-one hydrochloride | CymitQuimica [cymitquimica.com]

- 6. 19869-42-2|1-Methylazepan-4-one hydrochloride|BLD Pharm [bldpharm.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 1-methylazepan-4-one Hydrochloride | C7H14ClNO | CID 10197846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Methylazepan-4-one hydrochloride | 19869-42-2 [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

- 11. Insights into the structure-activity relationship of the anticancer compound ZJ-101: a role played by the amide moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1-Methylazepan-4-one|lookchem [lookchem.com]

- 14. 1-methylazepan-4-one|1859-33-2 - MOLBASE Encyclopedia [m.molbase.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Food Bioactive Compounds and Their Interference in Drug Pharmacokinetic/Pharmacodynamic Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the In Silico Modeling of 1-Methylazepan-4-amine Receptor Binding

Abstract

The identification and characterization of molecular interactions between novel small molecules and their biological targets are foundational to modern drug discovery. This technical guide provides a comprehensive, in-depth walkthrough of the in silico workflow for modeling the receptor binding of a novel ligand, using the hypothetical molecule 1-Methylazepan-4-amine as a case study. This document is designed for researchers, computational chemists, and drug development professionals, offering a narrative that combines theoretical underpinnings with practical, step-by-step protocols. We will navigate the entire computational pipeline, from initial target identification and ligand preparation to advanced molecular dynamics simulations and binding free energy calculations. The methodologies described herein are grounded in established scientific principles and leverage widely validated open-source software, ensuring a robust and reproducible approach to computational pharmacology.

Introduction

This compound represents a novel chemical entity with an azepane scaffold, a privileged structure in medicinal chemistry known to interact with a variety of biological targets. The journey from a promising molecule to a therapeutic agent is long and arduous, with high attrition rates. In silico modeling, or computer-aided drug design (CADD), has become an indispensable tool to de-risk and accelerate this process.[1][2][3] By simulating molecular interactions computationally, we can predict binding affinity, elucidate mechanisms of action, and guide the rational design of more potent and selective compounds before committing to expensive and time-consuming wet-lab synthesis and testing.

This guide is structured to provide full editorial autonomy, moving beyond a rigid template to present a logical and scientifically-driven narrative. We will emphasize the causality behind each methodological choice, creating a self-validating system of protocols that ensures scientific integrity and trustworthiness.

Part 1: Target Identification and Validation

Before any binding analysis can occur, a putative biological target must be identified. For a novel, uncharacterized molecule like this compound, this is a critical first step. Target identification can be approached through computational inference, leveraging both ligand-based and structure-based methods.[4][5]

Ligand-Based Target Prediction

This approach relies on the principle that structurally similar molecules often have similar biological activities.[6] By comparing this compound to vast databases of known bioactive compounds, we can generate a list of probable targets.

Methodology:

-

2D/3D Similarity Searching: Utilize databases like ChEMBL, PubChem, and BindingDB. The 2D structure (SMILES) or a 3D conformer of this compound is used as a query to search for molecules with a high Tanimoto similarity coefficient.

-

Pharmacophore Modeling: A pharmacophore model can be built based on the key chemical features of the azepane scaffold (e.g., hydrogen bond donors/acceptors, positive ionizable groups, hydrophobic centers). This model is then used to screen libraries for compounds that match these features, and the known targets of those compounds are prioritized.[6][7]

-

Target Hypothesis Generation: The output is a ranked list of potential protein targets. For example, similarity searches might reveal that related azepane derivatives bind to G-protein coupled receptors (GPCRs) or specific enzyme families.

Structure-Based Target Prediction (Inverse Docking)

When no close structural analogs are known, an alternative is to screen the query molecule against a large library of 3D protein structures. This "inverse docking" approach attempts to find which protein "pocket" best accommodates the ligand.[5]

Methodology:

-

Prepare Ligand Structure: Generate a low-energy 3D conformation of this compound.

-

Select a Target Library: Use a curated library of druggable protein binding sites, such as the PDBbind or sc-PDB databases.

-

High-Throughput Docking: Dock the ligand into each binding site in the library using a fast and efficient docking program like AutoDock Vina.[8][9]

-

Rank and Filter: Rank the potential targets based on their predicted binding affinity (docking score). The top-ranked proteins become the primary candidates for further investigation.

The convergence of results from both ligand- and structure-based methods provides the strongest hypothesis for the biological target of this compound. For the remainder of this guide, we will proceed with a hypothetical target identified through these means: Human Acetylcholinesterase (AChE) , a well-characterized enzyme involved in neurotransmission.

Part 2: The Core Computational Workflow

Once a target is selected, a detailed investigation into the binding mechanics can begin. This workflow is a multi-stage process designed to increase in computational complexity and accuracy at each step.

Ligand and Receptor Preparation: The Foundation of Accuracy

The quality of the input structures directly dictates the reliability of the simulation results. Garbage in, garbage out. This preparatory phase is meticulous and critical.

Protocol 1: Receptor Preparation (Human AChE)

-

Obtain Structure: Download the crystal structure of Human AChE from the Protein Data Bank (PDB). Select a high-resolution structure (<2.5 Å) that contains a co-crystallized ligand, which is essential for validating the binding site definition. For this example, we'll use PDB ID: 4EY7.

-

Clean the Structure: Use visualization software like UCSF Chimera or PyMOL.[10][11][12]

-

Remove all water molecules. Causality: Water molecules in the binding site can sterically hinder the docking algorithm and are not typically accounted for in standard scoring functions.

-

Remove any co-solvents, ions, and ligands other than the one defining the active site.

-

Inspect for and repair any missing residues or atoms using built-in tools.

-

-

Protonate the Protein: Add hydrogen atoms appropriate for a physiological pH (e.g., 7.4). This step is crucial for correctly defining hydrogen bond donors and acceptors.

-

Assign Partial Charges: Assign partial atomic charges using a standard force field (e.g., AMBER or CHARMM). Software like AutoDock Tools can automate this process.[13]

-

Save the Prepared Receptor: Export the final structure in the PDBQT format required by AutoDock Vina.

Protocol 2: Ligand Preparation (this compound)

-

Generate 3D Structure: Convert the 2D structure (e.g., from a SMILES string) into a 3D structure using a tool like Open Babel.

-

Protonation State: Determine the most likely protonation state at physiological pH. For this compound, the primary amine is expected to be protonated.

-

Energy Minimization: Perform a geometry optimization using a quantum mechanical (e.g., DFT) or molecular mechanics (e.g., MMFF94) method to find a low-energy conformation.

-

Assign Charges and Define Rotatable Bonds: Use AutoDock Tools to assign Gasteiger charges and automatically detect rotatable bonds, which the docking algorithm will explore.

-

Save the Prepared Ligand: Export the final structure in the PDBQT format.

Part 3: Molecular Docking Simulation

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction via a scoring function.[14][15] We will use AutoDock Vina, a widely used, fast, and accurate open-source docking program.[8][9]

Protocol 3: Docking with AutoDock Vina

-

Define the Search Space (Grid Box): The docking simulation must be confined to a specific volume of the receptor.

-

Self-Validation: Load the prepared receptor (AChE) with its original co-crystallized ligand still present.

-

Center the grid box on this ligand. The size of the box should be large enough to encompass the entire binding site and allow the new ligand (this compound) to rotate freely. A typical size is 25x25x25 Å.

-

Causality: Centering the box on a known ligand's position ensures that you are targeting the correct, biologically relevant binding pocket.

-

-

Configure Vina: Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the exhaustiveness parameter.

-

exhaustiveness controls the thoroughness of the conformational search. A value of 8 is a good starting point; higher values increase runtime but may find better poses.

-

-

Execute the Docking Run: Run Vina from the command line: vina --config conf.txt --log log.txt

-

Initial Analysis of Results: Vina will output a PDBQT file containing the predicted binding poses, ranked by their binding affinity score (in kcal/mol). The lower (more negative) the score, the stronger the predicted interaction.[15]

Part 4: Post-Docking Refinement and Analysis

A static docking pose is an excellent starting point, but it doesn't capture the dynamic nature of biological systems. Molecular Dynamics (MD) simulations provide a much more realistic view of the protein-ligand complex by simulating its movement over time.[16]

Molecular Dynamics (MD) Simulation with GROMACS

GROMACS is a powerful, open-source software package for performing MD simulations.[17] The goal is to assess the stability of the docked pose of this compound within the AChE binding site.

Protocol 4: Protein-Ligand MD Simulation Setup

-

System Preparation:

-

Combine the coordinates of the best-ranked docked pose (protein + ligand) into a single complex file.[13]

-

Generate a topology for the ligand using a server like CGenFF or LigParGen, which provides parameters compatible with the CHARMM or OPLS force fields used for the protein.

-

Merge the protein and ligand topologies.[13]

-

-

Solvation and Ionization:

-

Create a periodic boundary box (e.g., a cube) around the complex and fill it with a pre-equilibrated water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system. Causality: MD simulations with Particle Mesh Ewald (PME) for long-range electrostatics require a neutral system.[13]

-

-

Minimization and Equilibration:

-

Perform a steep descent energy minimization to relax the system and remove any bad contacts introduced during setup.

-

Conduct a two-phase equilibration.[18] First, an NVT (constant volume) ensemble to bring the system to the target temperature (e.g., 300 K) while keeping the protein and ligand heavy atoms restrained. Second, an NPT (constant pressure) ensemble to adjust the system density to the target pressure (e.g., 1 bar).

-

-

Production Run: Remove the position restraints and run the production MD simulation for a sufficient duration (typically 50-200 ns) to observe the system's behavior at equilibrium.

Trajectory Analysis

The output of the MD run is a trajectory file containing snapshots of the system at regular intervals. Analysis of this trajectory reveals:

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, low-fluctuation RMSD for the ligand indicates it remains securely in the binding pocket.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify which parts of the protein are flexible versus stable. High fluctuation in binding site residues could be significant.

-

Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and receptor over the course of the simulation. Do the interactions predicted by docking persist?

| Metric | Ideal Outcome for a Stable Complex | Interpretation |

| Ligand RMSD | Low (< 3 Å), stable plateau after initial fluctuation | The ligand maintains a consistent binding pose. |

| Protein RMSD | Stable plateau, indicating structural integrity | The protein does not undergo major conformational changes. |

| Hydrogen Bonds | High occupancy (>75%) for key H-bonds | Critical polar interactions are stable and persistent. |

Part 5: Binding Free Energy Calculation

While docking scores provide a rapid ranking, more accurate estimations of binding affinity can be derived from MD simulations using methods like MM/PBSA and MM/GBSA (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area).[19][20][21] These "end-point" methods calculate the free energy of binding by considering snapshots from the MD trajectory.[22]

Methodology: The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)

Each term is composed of molecular mechanics energy, polar solvation energy (calculated by PB or GB models), and nonpolar solvation energy.[20] While computationally intensive, this provides a more quantitative prediction of binding affinity than docking scores alone.[19][23]

Conclusion

This guide has outlined a comprehensive and robust in silico workflow for characterizing the receptor binding of a novel small molecule, this compound. By systematically progressing from broad target identification to high-detail molecular dynamics and free energy calculations, researchers can build a strong, evidence-based model of a ligand's behavior at its putative target. This computational-first approach allows for the efficient prioritization of candidates, provides deep mechanistic insight, and ultimately serves as a powerful engine for hypothesis-driven drug discovery. The principles and protocols detailed here provide a foundational framework that can be adapted to virtually any small molecule-protein system.

References

- 1. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 5. scispace.com [scispace.com]

- 6. azolifesciences.com [azolifesciences.com]

- 7. Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08618F [pubs.rsc.org]

- 8. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 9. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 10. PDB-101: Learn: Videos: Visualizing PDB Structures with UCSF Chimera [pdb101.rcsb.org]

- 11. Getting Started with UCSF Chimera [cgl.ucsf.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 14. KBbox: Methods [kbbox.h-its.org]

- 15. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 16. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

- 17. GROMACS Tutorials [mdtutorials.com]

- 18. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. peng-lab.org [peng-lab.org]

- 22. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Anticipated Toxicity Profile and Safety Data of 1-Methylazepan-4-amine

Abstract

This technical guide provides a comprehensive analysis of the anticipated toxicological profile of 1-Methylazepan-4-amine, a novel cyclic amine of interest to researchers in drug development and chemical synthesis. In the absence of direct toxicological studies for this specific molecule, this document employs a robust read-across approach, leveraging data from its immediate precursor, 1-Methylazepan-4-one hydrochloride, and established principles of amine and cyclic tertiary amine toxicology. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for risk assessment and safe handling protocols. We will delve into the predicted hazards, potential metabolic activation pathways, and propose a workflow for preliminary safety evaluation.

Introduction and Statement of Data Unavailability

This compound is a saturated heterocyclic amine featuring a seven-membered azepane ring, an N-methyl substitution, and a primary amine at the 4-position. Its unique structural motifs make it a potentially valuable building block in medicinal chemistry. However, a thorough review of publicly available scientific literature and safety databases reveals a critical gap: as of the date of this publication, no specific toxicological studies have been published for this compound.

This guide, therefore, adopts a predictive toxicology approach, essential for the safe handling of new chemical entities. By synthesizing information from structurally related analogues and general toxicological principles, we can construct a plausible and precautionary safety profile. This methodology, known as "read-across," is a scientifically recognized technique for filling data gaps for data-poor chemicals by using information from similar, data-rich source substances.[1][2]

Read-Across Hazard Assessment from 1-Methylazepan-4-one Hydrochloride

The most pertinent structural analogue with available safety data is its immediate synthetic precursor, 1-Methylazepan-4-one hydrochloride (CAS No. 19869-42-2).[3][4][5] The reductive amination of this ketone is the most probable route to this compound. The toxicological profile of this ketone provides a foundational dataset for our assessment.

GHS Hazard Profile of the Ketone Analogue

Aggregated GHS information from multiple suppliers indicates that 1-Methylazepan-4-one hydrochloride presents several hazards.[3][6] These are summarized in the table below.

| Hazard Class | Hazard Statement | GHS Classification Codes |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Acute Tox. 4 |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Skin Irrit. 2 |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Eye Irrit. 2A |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | STOT SE 3 |

| Skin Sensitization | H317: May cause an allergic skin reaction | Skin Sens. 1 |

Data sourced from PubChem and commercial supplier safety data sheets.[3][6]

Interpretation for this compound

It is a well-established principle in toxicology that amines, particularly primary and secondary amines, often exhibit greater reactivity and biological activity than their ketone precursors. Amines are basic and can be corrosive or irritating to tissues.[7] Therefore, it is scientifically prudent to assume that this compound will exhibit a hazard profile that is at least as severe, and likely more pronounced , than that of 1-Methylazepan-4-one hydrochloride.

The primary amine group in the target molecule is a known nucleophile and a proton acceptor, which can lead to significant interactions with biological macromolecules and membranes, likely resulting in irritation and potential for corrosive effects.

Caption: Logical workflow for hazard prediction via read-across.

Metabolic Activation of Cyclic Tertiary Amines

A critical aspect of the toxicology of cyclic amines is their potential for metabolic activation by cytochrome P450 (CYP) enzymes in the liver and other tissues.[8] this compound is a cyclic tertiary amine (due to the N-methyl group on the azepane ring), making this a significant area of concern.

Formation of Reactive Iminium Intermediates

CYP-mediated oxidation at the carbon alpha to the nitrogen atom can lead to the formation of a reactive iminium ion.[8][9] This electrophilic species can covalently bind to cellular nucleophiles such as DNA, proteins, and glutathione, leading to cytotoxicity, immunogenicity, and potentially genotoxicity. While this bioactivation pathway has been studied for various piperidine and pyrrolidine-containing drugs, the principle applies directly to the azepane ring system.[8]

Caption: Predicted metabolic activation pathway of this compound.

This potential for bioactivation underscores the need for careful evaluation in early drug discovery and development. Strategies to mitigate this risk could include structural modifications that block the sites of CYP-mediated oxidation.[8]

Predicted Toxicological Profile

Based on the read-across assessment and mechanistic understanding, the following toxicological profile for this compound is anticipated.

Acute Toxicity

-

Oral: Likely to be harmful if swallowed, consistent with the H302 classification of its ketone analogue.[6]

-

Dermal: Expected to be irritating to the skin, and potentially corrosive with prolonged contact. Amines can be readily absorbed through the skin.[7]

-

Inhalation: Vapors or aerosols are expected to be irritating to the respiratory tract.[7]

Genotoxicity and Carcinogenicity

-

Mutagenicity: No direct data exists. However, the potential formation of reactive iminium metabolites that can form DNA adducts presents a plausible mechanism for mutagenicity.[9] Standard assays like the Ames test would be required to assess this endpoint.

-

Carcinogenicity: Currently unclassifiable. Long-term studies would be necessary. Some aromatic amines are known carcinogens, often linked to their metabolic activation.[10][11] While this compound is an aliphatic, not aromatic, amine, the potential for DNA-reactive metabolites warrants caution.

Reproductive and Developmental Toxicity

-

This is a significant data gap. No predictions can be made without specific studies. Some amine compounds have demonstrated reproductive toxicity.[12]

Proposed Experimental Safety Evaluation Workflow

For research institutions planning to synthesize or utilize this compound, a tiered approach to safety evaluation is recommended.

Caption: Recommended workflow for preliminary toxicological evaluation.

Protocol for In Vitro Genotoxicity (Ames Test):

-

Objective: To assess the mutagenic potential of this compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

-

Strains: Utilize a standard panel of tester strains (e.g., TA98, TA100, TA1535, TA1537, TA1538) to detect both frameshift and base-pair substitution mutations.

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix from induced rat liver) to determine if metabolites of the compound are mutagenic.[13]

-

Procedure:

-

Prepare a range of concentrations of the test article.

-

In the plate incorporation method, mix the test article, bacterial culture, and (if applicable) S9 mix with molten top agar.

-

Pour the mixture onto minimal glucose agar plates.

-

Incubate plates for 48-72 hours at 37°C.

-

-

Data Analysis: Count the number of revertant colonies (his+) on each plate. A dose-dependent increase in revertants, typically a doubling or more over the negative control, indicates a positive (mutagenic) result.

Safe Handling and Personal Protective Equipment (PPE)

Given the predicted hazard profile, stringent safety precautions are mandatory when handling this compound.

-

Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contamination occurs.

-

Respiratory Protection: Not typically required if work is performed in a fume hood. If there is a risk of exposure outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

-

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[14]

-

Skin: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

-

Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[14]

-

Conclusion

While this compound is a molecule with potential utility, it must be treated as a substance with significant anticipated hazards until empirical data proves otherwise. The read-across analysis from its ketone precursor suggests, at a minimum, oral toxicity and irritation to the skin, eyes, and respiratory system. Furthermore, as a cyclic tertiary amine, its potential for metabolic bioactivation into reactive iminium intermediates is a primary concern that warrants thorough investigation, particularly regarding its genotoxic potential. Researchers must adhere to strict safety protocols and consider implementing the proposed experimental evaluation workflow to ensure a safe and informed progression of their work with this compound.

References

- 1. Guidance on the use of read‐across for chemical safety assessment in food and feed - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ECETOC helps improve and expand read-across techniques for chemical safety assessments - ECETOC [ecetoc.org]

- 3. jk-sci.com [jk-sci.com]

- 4. 1-Methylazepan-4-one hydrochloride | CymitQuimica [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. 1-methylazepan-4-one Hydrochloride | C7H14ClNO | CID 10197846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The MSDS HyperGlossary: Amine [ilpi.com]

- 8. Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Is there enough evidence to classify cycloalkyl amine substituents as structural alerts? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Determination of three carcinogenic aromatic amines in urine of smokers and nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]